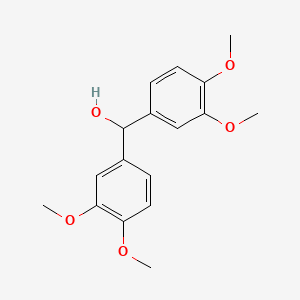

Bis(3,4-dimethoxyphenyl)methanol

Description

Properties

CAS No. |

74084-26-7 |

|---|---|

Molecular Formula |

C17H20O5 |

Molecular Weight |

304.34 g/mol |

IUPAC Name |

bis(3,4-dimethoxyphenyl)methanol |

InChI |

InChI=1S/C17H20O5/c1-19-13-7-5-11(9-15(13)21-3)17(18)12-6-8-14(20-2)16(10-12)22-4/h5-10,17-18H,1-4H3 |

InChI Key |

OUEZSVGCTIMTTJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C2=CC(=C(C=C2)OC)OC)O)OC |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Condensation of 3,4-Dimethoxybenzaldehyde with 3,4-Dimethoxyphenyl Derivatives

A common and efficient approach to bis(aryl)methanols involves the acid-catalyzed electrophilic substitution reaction between aldehydes and aromatic compounds bearing electron-donating groups.

- Reaction Principle : The aldehyde carbonyl group is activated by a strong acid catalyst, facilitating nucleophilic attack by the aromatic ring to form a diarylmethanol intermediate.

- Catalysts Used : Mineral acids like hydrochloric acid (HCl), sulfuric acid (H2SO4), or supported acid catalysts such as silica gel impregnated with HCl.

- Solvent Conditions : Often solvent-free or in polar protic solvents like methanol.

- Advantages : High yields, mild conditions, and operational simplicity.

Example Reaction :

3,4-Dimethoxybenzaldehyde reacts with 3,4-dimethoxyphenyl derivatives under HCl catalysis supported on silica gel, producing this compound with yields typically above 80%.

Acid-Catalyzed Coupling of Aldehydes and Phenols (General Diarylmethanol Synthesis)

In broader organic synthesis literature, bisphenol compounds related to this compound are prepared via acid-catalyzed coupling of aldehydes with phenols.

- Example : Acid catalysis (e.g., sulfuric acid in methanol) promotes the condensation of substituted benzaldehydes with phenols to form bisphenol methanes.

- Selectivity : Proper stoichiometric control favors the formation of 2:1 phenol-to-aldehyde condensation products.

- Yields : Near quantitative yields are reported for such bisphenol compounds.

This method is adaptable to a wide variety of aldehydes and phenols, including 3,4-dimethoxyphenyl derivatives.

Comparative Analysis of Preparation Methods

| Preparation Method | Catalysts/Conditions | Advantages | Limitations |

|---|---|---|---|

| Acid-catalyzed condensation (aldehyde + phenol) | Mineral acids (HCl, H2SO4), silica-supported acid, solvent-free or methanol | High yield, mild conditions, simple workup | Requires careful stoichiometry; acid-sensitive substrates may degrade |

| Catalytic hydrogenation of 3,4-dimethoxyacetophenone | Raney nickel, aqueous medium, H2 pressure (5–10 bar), 50–100 °C | High purity product, scalable, selective reduction | Requires hydrogenation setup, catalyst handling |

| Acid-catalyzed bisphenol synthesis (general) | Strong acid in methanol, stoichiometric control | Near quantitative yields, broad substrate scope | Side reactions possible with sensitive groups |

Experimental Notes and Research Findings

- The Raney nickel-catalyzed hydrogenation process for 1-(3,4-dimethoxyphenyl)ethanol (a related intermediate) is well-documented in patent literature, emphasizing the importance of pH control and catalyst loading for optimal yield and purity.

- Acid-catalyzed electrophilic substitution reactions are widely used for bisphenol syntheses, including this compound, with silica gel-supported HCl providing an efficient and environmentally benign catalyst system.

- The acid-catalyzed method avoids harsh conditions and allows for solvent-free synthesis, which is advantageous for green chemistry considerations.

- The condensation reaction mechanism involves protonation of the aldehyde carbonyl, nucleophilic attack by the aromatic ring, dehydration, and subsequent attack by a second aromatic molecule to yield the bisphenol structure.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalyst/Conditions | Yield Range (%) | Purification Required | Scalability |

|---|---|---|---|---|---|

| Acid-catalyzed condensation | 3,4-Dimethoxybenzaldehyde + 3,4-dimethoxyphenyl compounds | HCl (supported on silica), solvent-free or methanol, room temp | 80–95 | Minimal | Good |

| Catalytic hydrogenation | 3,4-Dimethoxyacetophenone + H2 | Raney nickel, aqueous medium, 5–10 bar H2, 50–100 °C | High (crystalline) | None | Industrial scale |

| Acid-catalyzed bisphenol synthesis (general) | Substituted benzaldehydes + phenols | Strong acid (H2SO4), methanol, controlled stoichiometry | Near quantitative | Minimal | Moderate |

Chemical Reactions Analysis

Oxidation Reactions

The benzylic alcohol group in Bis(3,4-dimethoxyphenyl)methanol undergoes oxidation to form ketones or aldehydes under controlled conditions. For example:

-

Ketone formation : Reaction with pyridinium chlorochromate (PCC) or chromium trioxide in dichloromethane yields the corresponding ketone, bis(3,4-dimethoxyphenyl)methanone.

-

Aldehyde formation : Selective oxidation using mild oxidizing agents like tetrapropylammonium perruthenate (TPAP) with N-methylmorpholine N-oxide (NMO) produces the aldehyde derivative .

The methoxy groups stabilize intermediates via resonance, enhancing reaction efficiency.

Acylation and Esterification

The hydroxyl group participates in nucleophilic acyl substitution:

-

Acetylation : Treatment with acetyl chloride or acetic anhydride in pyridine forms the acetate ester .

-

Phosphorylation : Reactions with phosphoryl chlorides yield phosphorylated derivatives, as observed in structurally related compounds.

Acylation typically proceeds under anhydrous conditions with yields dependent on steric hindrance from the bulky aryl groups.

Elimination Reactions

β-Elimination pathways are feasible under basic or acidic conditions:

-

Dehydration : Heating with concentrated sulfuric acid or p-toluenesulfonic acid (PTSA) in toluene generates bis(3,4-dimethoxyphenyl)methane via water elimination .

-

Ionic liquid-mediated elimination : Computational studies suggest ionic liquids like [BMIM][BF₄] promote E2 mechanisms, enhancing reaction rates compared to conventional solvents .

Substitution Reactions

The aromatic rings undergo electrophilic substitution, though reactivity is moderated by methoxy groups:

-

Nitration : Reaction with nitric acid in sulfuric acid introduces nitro groups predominantly at the 5-position of the benzene ring .

-

Halogenation : Bromination with Br₂ in acetic acid yields mono- or di-substituted products depending on stoichiometry .

Reduction and Hydrogenation

While the compound itself is an alcohol, its ketone derivatives (e.g., bis(3,4-dimethoxyphenyl)methanone) can be reduced:

-

Catalytic hydrogenation : Using Raney nickel in aqueous ethanol under 5–10 bar H₂ regenerates the alcohol .

Comparative Reaction Data Table

Mechanistic Insights

-

Electronic effects : Methoxy groups enhance aryl ring electron density, directing electrophilic substitutions to specific positions .

-

Solvent influence : Ionic liquids alter reaction pathways (e.g., favoring E2 over E1cB mechanisms) via electrostatic and π-π interactions .

-

Steric considerations : Bulky substituents slow acylation and phosphorylation but stabilize intermediates in elimination .

Scientific Research Applications

Bis(3,4-dimethoxyphenyl)methanol is an organic compound featuring two 3,4-dimethoxyphenyl groups attached to a central methanol moiety. It has a molar mass of approximately 262.31 g/mol. This compound finds applications across pharmaceuticals and organic synthesis.

Scientific Research Applications

Research indicates that this compound may exhibit various biological activities. Studies on this compound's interactions with biological systems are still emerging, and preliminary data suggests possible uses.

Synthesis of this compound

The synthesis of this compound typically involves specific chemical reactions:

One method involves a layering technique where a solution of a compound containing dimethoxyphenyl groups is prepared in boiling acetone with chloroform . This is followed by a middle layer of methanol-chloroform mixture, and a top layer of methanol with triethylamine added dropwise .

Case Studies

- 3′-[(2Z)-[1-(3,4-dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazino]-2′-hydroxy-[1,1′-biphenyl]-3-carboxylic acid bis-(monoethanolamine):

This compound, related to dimethoxyphenyl derivatives, is useful as an agonist of the TPO receptor, particularly in enhancing platelet production and in the treatment of thrombocytopenia . An injectable form is produced by stirring 5.0 mg of the compound in 1.0 ml of normal saline . - (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide:

The synthesis involves reacting 2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanoyl chloride with a bis(3,4-dimethoxyphenyl)ethyl derivative in dichloromethane, followed by the addition of triethylamine . The resulting mixture is washed with diluted hydrochloric acid, a saturated solution, and brine. The solvent is dried, removed under reduced pressure, and purified via short-column chromatography .

Data Table

Mechanism of Action

The mechanism of action of Bis(3,4-dimethoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The methoxy groups on the phenyl rings play a crucial role in its binding affinity and specificity. Additionally, the compound’s ability to undergo various chemical reactions allows it to participate in metabolic pathways and exert its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and shared features among Bis(3,4-dimethoxyphenyl)methanol and related compounds:

| Compound Name | Core Structure | Functional Groups | Key Structural Features |

|---|---|---|---|

| This compound | Diarylmethanol | -OH, two 3,4-OCH3 | Polar due to hydroxyl; methoxy enhances lipophilicity |

| (3,4-Dimethoxyphenyl)(cyclopentylamino)methanone | Diarylmethanone | -C=O, cyclopentylamino | Ketone group increases rigidity |

| (2R,3R)-2,3-Bis(3,4-dimethoxyphenyl)oxirane (39) | Epoxide | Epoxide ring, two 3,4-OCH3 | Increased reactivity for ring-opening reactions |

| IMP-B [(6,7-dimethoxy-1-isoquinoline)-(3,4-dimethoxyphenyl)methanol] | Isoquinoline-methanol hybrid | -OH, isoquinoline, 3,4-OCH3 | Enhanced aromatic stacking potential |

| 1,2-Bis(3,4-dimethoxyphenyl)ethyl acetate | Diarylethanol ester | -OAc, two 3,4-OCH3 | Ester group improves membrane permeability |

Key Observations :

Key Observations :

- Epoxidation reactions (e.g., compound 39) achieve high yields (86%), suggesting efficient stereochemical control .

- Thiazole- and methanone-containing derivatives (e.g., compound 8b) show lower yields (14%), likely due to steric hindrance or side reactions .

Toxicity and Bioactivity:

- 1,2-Diarylethanols: Derivatives like 1,2-bis(3,4-dimethoxyphenyl)ethyl acetate demonstrate significant toxicity in bacterial strains (e.g., E. coli K12), with efficacy influenced by substituent electronegativity .

- Enzyme Inhibition: CDK9 inhibitors like compound 8b highlight the role of dimethoxyphenyl groups in kinase binding, though the hydroxyl group in methanol derivatives may alter selectivity .

Physical Properties:

- Solubility: this compound is likely soluble in polar aprotic solvents (e.g., DCM, methanol), similar to its precursor 2-bromo-1-(3,4-dimethoxyphenyl)ethanone .

- Melting Point: Analogous diarylmethanols (e.g., IMP-B) are typically solids at room temperature, with melting points influenced by crystallinity and hydrogen bonding .

Biological Activity

Bis(3,4-dimethoxyphenyl)methanol is an organic compound characterized by its two 3,4-dimethoxyphenyl groups attached to a central methanol moiety. With a molecular formula of CHO and a molar mass of approximately 262.31 g/mol, this compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

The presence of methoxy groups enhances its chemical properties, potentially leading to increased antioxidant and anticancer activities.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant properties . Antioxidants play a crucial role in neutralizing free radicals, which can prevent cellular damage and reduce the risk of chronic diseases. The antioxidant activity of this compound has been highlighted in various studies, suggesting its potential application in health supplements and therapeutic agents aimed at oxidative stress-related conditions.

Anticancer Activity

Preliminary studies have shown promising results regarding the anticancer activity of this compound. It has been evaluated against several cancer cell lines, demonstrating cytotoxic effects that suggest its potential as a chemotherapeutic agent. For instance, in vitro studies indicated that the compound could inhibit the proliferation of various cancer cells, including breast and liver cancer cell lines .

Table 1: Summary of Anticancer Activity Against Various Cell Lines

| Cell Line | IC (µM) | Effect |

|---|---|---|

| MDA-MB-231 | 15.5 | Moderate inhibition |

| HEPG2 | 12.8 | Significant inhibition |

| A-549 | 20.0 | Moderate inhibition |

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is hypothesized that the compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

Case Studies

Recent case studies have further explored the biological effects of this compound:

- Study on Breast Cancer Cells : A study conducted on MDA-MB-231 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC value was determined to be approximately 15 µM after 48 hours of exposure .

- Liver Cancer Model : In another study involving HEPG2 liver cancer cells, this compound exhibited significant cytotoxicity with an IC value of 12.8 µM. The study suggested that the compound may interfere with mitochondrial function and induce oxidative stress leading to cell death .

Q & A

Q. What are the optimal synthetic routes for Bis(3,4-dimethoxyphenyl)methanol, and how can reaction conditions be optimized to improve yield?

Methodological Answer: A common synthesis method involves the reaction of 1,2-dimethoxybenzene with isonicotinaldehyde in dichloromethane, using 84% sulfuric acid as a catalyst. Post-reaction, the product is purified via recrystallization from ethanol, yielding single crystals suitable for X-ray diffraction studies . Optimization includes controlling stoichiometric ratios, reaction time (e.g., 3 days for crystallization), and solvent choice (ethanol for high-purity crystals). Monitoring via TLC ensures reaction completion.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

- X-ray crystallography resolves the three-dimensional structure, including dihedral angles (e.g., 89.39° between pyridine and phenyl rings) and hydrogen-bonding networks (e.g., O–H⋯N interactions) .

- NMR spectroscopy (1H and 13C) identifies functional groups and confirms regiochemistry, with methoxy protons resonating at ~3.8 ppm and aromatic protons between 6.7–7.2 ppm .

- HRMS validates molecular mass and purity, critical for distinguishing isomers or impurities .

Advanced Research Questions

Q. How do enzymatic interactions, particularly with lignin peroxidase, influence the oxidative degradation pathways of this compound?

Methodological Answer: Lignin peroxidase (EC 1.11.1.14) catalyzes the oxidation of this compound via a radical-mediated mechanism. In vitro assays using H₂O₂ as a co-substrate generate methoxybenzaldehyde and glycolaldehyde as metabolites. Researchers monitor radical intermediates using electron paramagnetic resonance (EPR) and quantify products via HPLC-MS . Contradictions in degradation rates may arise from solvent polarity or enzyme source variability, requiring controlled pH (5–6) and temperature (25–30°C) .

Q. What strategies are employed to resolve contradictions in crystallographic data when analyzing hydrogen bonding networks in this compound derivatives?

Methodological Answer: Discrepancies in hydrogen-bond lengths (e.g., C–H⋯O distances of 3.40 Å vs. 3.39 Å) are resolved using:

Q. How can researchers identify and quantify synthetic impurities such as (6,7-dimethoxy-1-isoquinoline)-(3,4-dimethoxyphenyl)methanol during synthesis?

Methodological Answer:

Q. What role do solvent effects and recrystallization protocols play in determining the polymorphic forms of this compound?

Methodological Answer:

Q. How is computational modeling integrated with experimental data to predict the stability and reactivity of this compound?

Methodological Answer:

Q. What mechanistic insights can be gained from studying the radical formation of this compound under oxidative conditions?

Methodological Answer:

- EPR spin-trapping (e.g., using DMPO) identifies transient radicals, confirming a one-electron oxidation pathway .

- Kinetic isotope effects (e.g., deuterated methanol) reveal hydrogen abstraction steps in radical propagation .

- In silico simulations map radical stability to methoxy substituent positioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.